molecular formula C17H17N3O4S2 B2931812 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylthiophene-2-sulfonamide CAS No. 1795472-01-3

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylthiophene-2-sulfonamide

Cat. No. B2931812
CAS RN: 1795472-01-3
M. Wt: 391.46
InChI Key: RVUDAKLCRIXJLI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several distinct functional groups, including a pyrazole ring, a benzo[b][1,4]dioxin ring, and a sulfonamide group. These groups are common in many pharmaceuticals and could suggest a potential biological activity .


Molecular Structure Analysis

The exact molecular structure would depend on the specific arrangement and connectivity of these groups within the molecule. Crystallography or NMR spectroscopy would typically be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the benzo[b][1,4]dioxin ring, and the sulfonamide group. Each of these groups has distinct reactivity patterns in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would depend on the specific structure of the compound. Typically, these properties are determined experimentally .

Scientific Research Applications

Catalysis and Synthetic Applications

Research has demonstrated the effectiveness of nano titania-supported sulfonic acid (n-TSA) as a catalyst for synthesizing diverse organic compounds, including derivatives related to the specified chemical structure. This method offers advantages such as reusability of the catalyst, environmental friendliness, and high activity, which are crucial for the development of efficient and sustainable synthetic pathways (Amoozadeh et al., 2018).

Biological Evaluation

A series of polymethoxylated-pyrazoline benzene sulfonamides were synthesized and evaluated for their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes. These studies reveal the potential of such compounds for further investigation as lead molecules in cancer research (Kucukoglu et al., 2016).

Potential Therapeutic Uses

Compounds with structures similar to the specified sulfonamide have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), highlighting their potential as therapeutic agents for treating inflammation and pain. Celecoxib, a well-known COX-2 inhibitor, shares structural similarities, indicating the relevance of such compounds in drug development (Penning et al., 1997).

Antimicrobial Activity

N-substituted sulfonamides bearing the benzodioxane moiety have shown significant antibacterial potential against various Gram-negative and Gram-positive strains. The synthesis of these compounds involves the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with appropriate sulfonyl chlorides, followed by reactions with alkyl/aralkyl halides, demonstrating their importance in the development of new antibacterial agents (Abbasi et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin ring have been reported to have activity against certain receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Typically, these properties are determined through toxicological studies .

Future Directions

Future research could involve further exploration of the synthesis, characterization, and potential applications of this compound. This could include the development of more efficient synthetic routes, detailed structural studies, investigation of the compound’s reactivity, and evaluation of its biological activity .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-12-6-7-17(25-12)26(21,22)19-13-8-18-20(9-13)10-14-11-23-15-4-2-3-5-16(15)24-14/h2-9,14,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUDAKLCRIXJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylthiophene-2-sulfonamide

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